N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide
Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide, also known as AD-1731, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide acts as a competitive antagonist of the mGluR5 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways that are involved in various physiological processes. This results in a decrease in the excitability of neurons and a reduction in the release of neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of immediate early genes such as c-fos and Arc, which are involved in synaptic plasticity and learning and memory. It has also been found to decrease the release of glutamate and other neurotransmitters, leading to a reduction in excitatory synaptic transmission.
Advantages and Limitations for Lab Experiments
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, its use is limited by its low solubility in water and its potential for off-target effects.
Future Directions
For research include the investigation of its therapeutic potential in neurological disorders and the development of more potent and selective mGluR5 antagonists.
Scientific Research Applications
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning and memory, and its dysregulation has been implicated in various neurological disorders such as schizophrenia and Fragile X syndrome.
properties
IUPAC Name |
2,5-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-13-5-8-15(24-2)16(11-13)26(21,22)18-10-9-12-3-6-14(7-4-12)25(17,19)20/h3-8,11,18H,9-10H2,1-2H3,(H2,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSYLARJNOYFBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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